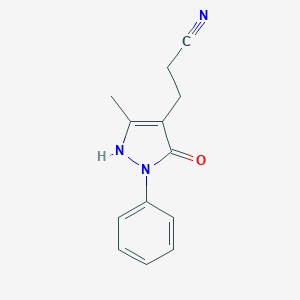

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile

Description

Propriétés

IUPAC Name |

3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-12(8-5-9-14)13(17)16(15-10)11-6-3-2-4-7-11/h2-4,6-7,15H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLMMAUBEPRYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of a catalyst such as nano SnO2. This reaction is carried out at room temperature and under solvent-free conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly and recyclable catalysts, such as nano SnO2, is preferred to minimize environmental impact and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal activities.

Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural variations among analogs include substitutions on the pyrazole ring and modifications to the side chain.

Table 1: Structural Comparison of Selected Pyrazole Derivatives

| Compound Name | Pyrazole Substituents (Positions) | Side Chain | Key Functional Groups |

|---|---|---|---|

| 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile (Target) | 5-OH, 3-CH₃, 1-Ph | CH₂CH₂CN | Nitrile, Hydroxyl |

| 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (10) | 5-NH₂, 3-OH, 1-Ph | CO-CH₂CN + benzalydine | Nitrile, Carbonyl, Amino |

| 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (1006334-26-4) | 5-Ph, 3-CF₃ | CH₂CH₂CN | Nitrile, Trifluoromethyl |

| (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one (I) | 5-OH, 3-CH₃, 1-Ph | CO-CH₂CH=CH(4-toluidino) | Ketone, Enone |

| 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (5d) | 5-NH₂, 3-Ph | Propanoyl-benzothiazole thioether | Nitrile, Thioether, Benzothiazole |

Key Observations :

- Amino vs. Hydroxyl Groups: Compound 10 (5-NH₂) exhibits enhanced solubility due to the amino group but may show reduced metabolic stability compared to the target compound’s hydroxyl group .

- Ketone vs. Nitrile Side Chains: Compound I’s enone moiety (CO-CH₂CH=CH) facilitates conjugation-based reactivity, whereas the nitrile group in the target compound offers resistance to hydrolysis .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Nitrile IR Stretching : All nitrile-containing compounds show υ(CN) near 2220–2223 cm⁻¹, confirming the presence of the functional group .

- Thermal Stability : Compound 10’s higher melting point (180–183°C) suggests stronger intermolecular interactions (e.g., hydrogen bonding via NH₂ and CO groups) compared to the target compound .

Activité Biologique

The compound 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 202.26 g/mol. The structural representation highlights the pyrazole ring and the propanenitrile functional group, which are critical for its biological activity.

Research indicates that pyrazole derivatives can exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific mechanisms often involve:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Modulation of Receptor Activity : Some derivatives interact with specific receptors (e.g., estrogen receptors), influencing cellular signaling pathways related to neuroprotection and synaptic plasticity.

Biological Activity Overview

The biological activities of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile can be summarized as follows:

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile:

- Anti-inflammatory Effects : A study demonstrated that a related pyrazole compound significantly reduced inflammation in a rat model of arthritis, showcasing its potential as an anti-inflammatory agent.

- Neuroprotective Properties : Research indicated that compounds with similar structures enhanced the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function. This suggests a potential application in neurodegenerative diseases.

- Antitumor Activity : In vitro studies revealed that certain pyrazole derivatives induced apoptosis in human cancer cell lines, making them promising candidates for anticancer drug development.

Q & A

Q. What are the established synthetic routes for 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile, and how are intermediates validated?

The compound is typically synthesized via multi-step protocols involving condensation of substituted pyrazole precursors with nitrile-containing reagents. For example, analogous pyrazole derivatives are synthesized by reacting 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole with propanenitrile derivatives under controlled conditions. Key intermediates are validated using ¹H/¹³C NMR and X-ray crystallography to confirm regiochemistry and functional group integrity. For instance, similar pyrazole-based structures (e.g., 5-(4-fluorophenyl)-3-triazolyl-dihydropyrazoles) were characterized via single-crystal X-ray diffraction (SC-XRD) to resolve tautomeric ambiguities .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

SC-XRD is the gold standard for structural elucidation. Data collection is performed using diffractometers, and refinement employs programs like SHELXL (for small-molecule refinement) and ORTEP-3 for visualization. SHELXL’s robust handling of hydrogen bonding and disorder (e.g., in hydroxy or nitrile groups) ensures accurate thermal parameter modeling . For example, a related pyrazolone derivative exhibited hydrogen-bonded dimers confirmed via SHELXL refinement .

Q. What spectroscopic techniques are critical for characterizing this compound’s tautomeric equilibria?

¹H NMR in deuterated DMSO or CDCl₃ can resolve tautomeric forms (e.g., keto-enol equilibria in the pyrazole ring). IR spectroscopy identifies stretching frequencies for -OH (~3200 cm⁻¹) and -C≡N (~2250 cm⁻¹). Discrepancies between solution and solid-state data (e.g., X-ray vs. NMR) may indicate solvent-dependent tautomerism, as observed in structurally similar enaminone-pyrazole hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies often arise from dynamic equilibria in solution (e.g., tautomerism) versus static solid-state structures. To address this:

- Perform variable-temperature NMR to probe equilibrium shifts.

- Use DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra.

- Validate with SC-XRD to confirm dominant solid-state conformers. For example, a study on 3-(4-chlorophenyl)-5-hydroxy-pyrazoles reconciled NMR and XRD data via computational modeling .

Q. What strategies optimize crystallization conditions for X-ray studies of hygroscopic derivatives?

Hygroscopic nitrile or hydroxy groups complicate crystal growth. Recommended approaches:

- Use anti-solvent vapor diffusion (e.g., ether into DMF solutions).

- Add stabilizing agents like crown ethers to encapsulate hydrophilic moieties.

- Conduct trials at low temperatures (100 K) to reduce thermal motion, as demonstrated for a hygroscopic pyrazole-carbothioamide .

Q. How can regioselective functionalization of the pyrazole core be achieved for structure-activity relationship (SAR) studies?

- Electrophilic substitution : Nitration or halogenation at the 4-position is favored due to the electron-donating hydroxy group.

- Cross-coupling : Suzuki-Miyaura reactions enable aryl group introduction at the 1-phenyl position.

- Nitrile modification : Hydrolysis to amides or reduction to amines expands functional diversity. A study on 5-methyl-3-phenylpyrazoles used Pd-catalyzed coupling to attach triazole groups for SAR exploration .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting hydrogen-bonding networks in related pyrazole derivatives?

Overlapping electron density peaks (e.g., from disordered solvent) can obscure true hydrogen bonds. Mitigation strategies:

- Apply SQUEEZE (in PLATON) to model disordered regions.

- Compare Hirshfeld surface analyses to quantify interaction contributions. For example, a pyrazole-enaminone structure required SQUEEZE to resolve solvent disorder .

Q. How can computational methods predict biological activity of derivatives?

- Molecular docking : Use AutoDock Vina to screen against target proteins (e.g., kinases or GPCRs).

- Pharmacophore modeling : Identify critical motifs (e.g., nitrile as a hydrogen bond acceptor). A study on pyrazoline-triazole hybrids linked anti-inflammatory activity to nitro group positioning via docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.